5F-203

Description

Structure

3D Structure

Properties

IUPAC Name |

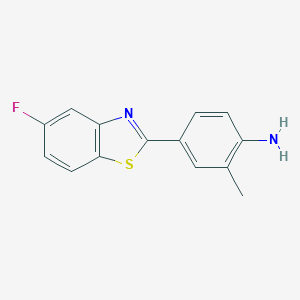

4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2S/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWLHIIUGSEKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327929 | |

| Record name | MLS002702467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260443-89-8 | |

| Record name | 4-(5-Fluoro-2-benzothiazolyl)-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260443-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260443898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260443-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5F-203 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3GHW53E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5F-203 full chemical name and structure

An In-depth Technical Guide to 5F-203

Core Compound Details

Full Chemical Name: 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole[1][2]

Alternative Names: 4-(5-fluoro-2-benzothiazolyl)-2-methyl-benzenamine[3][4], NSC-703786[1][2][3][4][5][6]

Chemical Structure:

-

SMILES: Cc1c(N)ccc(-c2nc3cc(F)ccc3s2)c1[5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | < 1 | [1] |

| MDA-MB-468 | Breast Cancer | < 1 | [1] |

| IGROV-1 | Ovarian Cancer | Sensitive | [3] |

| SKOV-3 | Ovarian Cancer | Resistant | [3] |

| KM12 | Colorectal Cancer | > 10 | [1] |

| HCC2998 | Colorectal Cancer | > 10 | [1] |

Note: The terms GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) and IC₅₀ are often used in whole-cell assays to describe the compound's potency.[7]

Signaling Pathway

This compound is a potent antitumor agent that functions as a ligand for the aryl hydrocarbon receptor (AhR).[2][3][7] Its mechanism of action involves the activation of the AhR signaling pathway, leading to downstream events that culminate in cancer cell death.

Upon entering a sensitive cancer cell, this compound binds to the cytosolic AhR. This ligand-receptor complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). The resulting heterodimer binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, notably cytochrome P450 1A1 (CYP1A1).[8]

The induction of CYP1A1 expression is a critical step, as this enzyme metabolizes this compound into reactive intermediates that form DNA adducts.[3][4][6][8] The accumulation of DNA damage leads to cell cycle arrest, primarily at the G1 and S phases.[2]

Furthermore, this compound induces oxidative stress by increasing the levels of reactive oxygen species (ROS).[4][7] This elevation in ROS activates stress-responsive mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38.[4][6][7] The sustained activation of these pathways, coupled with extensive DNA damage, ultimately triggers apoptosis.[7] In resistant cancer cells, this signaling cascade is not effectively activated.[3]

Experimental Protocols

Cytotoxicity Assay (Real-Time)

This protocol outlines a method for the real-time analysis of this compound-induced cell death using a fluorescent DNA-binding dye such as SYTOX Green or Propidium Iodide (PI).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Opaque-walled 96-well assay plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

SYTOX Green (e.g., 100 µM working solution) or Propidium Iodide (1 mg/mL stock)

-

Vehicle control (e.g., DMSO)

-

Time-lapse fluorescence microscope with an environmentally controlled chamber

Procedure:

-

Seed cells at the desired density in an opaque-walled 96-well plate. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add a viability marker to the culture medium. For example, add SYTOX Green to a final concentration of 100-150 nM or PI to a final concentration of 1 µg/mL.[8]

-

Remove the old medium from the cells and add the medium containing the various concentrations of this compound and the viability marker. Include vehicle-only wells as a negative control.

-

Place the plate in a time-lapse fluorescence microscope equipped with a 37°C and 5% CO₂ chamber.

-

Acquire images (phase contrast and fluorescence) at regular intervals (e.g., every 1-2 hours) for the duration of the experiment (e.g., 48-72 hours).

-

Analyze the images by counting the number of fluorescent (dead) cells and the total number of cells over time to determine the rate and extent of cell death at each concentration.

CYP1A1 Activity (EROD Assay)

The 7-ethoxyresorufin-O-deethylase (EROD) assay is used to measure the enzymatic activity of CYP1A1 induced by this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

EROD reaction buffer (e.g., 50 mM Sodium Phosphate buffer, pH 8.0)

-

7-Ethoxyresorufin (B15458) (ER) stock solution (e.g., 2 mM in DMSO)

-

NADPH regenerating system or NADPH stock solution

-

Resorufin (B1680543) standard solution (for calibration curve)

-

Fluorescence plate reader (Excitation ~530 nm, Emission ~590 nm)

Procedure:

-

Culture and treat cells with the desired concentrations of this compound for a specified period (e.g., 24 hours) to induce CYP1A1 expression.

-

After treatment, wash the cells with PBS and lyse them or prepare microsomal fractions. Alternatively, the assay can be performed on intact cells.

-

Prepare a resorufin standard curve in the reaction buffer to quantify the product.

-

In a 96-well plate, add the cell lysate or microsomes.

-

Initiate the reaction by adding a reaction mixture containing the EROD reaction buffer and 7-ethoxyresorufin (final concentration typically ≤ 2.5 µM).[6]

-

Start the enzymatic reaction by adding NADPH.

-

Measure the increase in fluorescence over time at 37°C using a fluorescence plate reader. The rate of resorufin production is proportional to the CYP1A1 activity.

-

Calculate the specific activity (e.g., pmol of resorufin/min/mg of protein) by normalizing the reaction rate to the total protein concentration in each sample and using the resorufin standard curve.

Quantitative Real-Time RT-PCR for CYP1A1 Expression

This protocol is for quantifying the change in mRNA expression of CYP1A1 following treatment with this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

RNA extraction kit

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green or other fluorescent qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Treat cells with this compound or vehicle for the desired time. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate. For each sample, include the qPCR master mix, forward and reverse primers for the gene of interest (CYP1A1) or the housekeeping gene, and the diluted cDNA template.

-

Real-Time PCR: Run the plate in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing the CYP1A1 Ct values to the housekeeping gene Ct values and comparing the treated samples to the vehicle control. An increase in relative quantity indicates induction of gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5F-203 (NSC-703786)

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound (also known as NSC-703786), a potent anti-cancer agent.

Core Chemical and Physical Data

This compound is a fluorinated benzothiazole (B30560) analogue with significant cytotoxic properties against a range of cancer cell lines.[1] Its core data is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 260443-89-8 | [2][3][4][5][6][7][8][9] |

| Molecular Weight | 258.31 g/mol | [2][3][5][6][10] |

| Molecular Formula | C₁₄H₁₁FN₂S | [2][3][4][6][7] |

| Synonyms | NSC-703786, 4-(5-Fluoro-2-benzothiazolyl)-2-methyl-benzenamine, 5F203 | [3][4][6][7] |

| Appearance | Off-white to light yellow solid | [2] |

| Purity | ≥98% (HPLC) | [6][11] |

| Solubility | Soluble in DMSO (approx. 30 mg/ml), DMF (approx. 30 mg/ml), and Ethanol (approx. 2 mg/ml) | [4][11] |

| Storage | Store at -20°C for long-term stability (≥4 years) | [2][11] |

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism primarily centered on the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][7][12]

-

AhR Activation and CYP1A1 Induction: this compound is a potent agonist of the AhR, a ligand-activated transcription factor.[4][13] Upon binding, the this compound-AhR complex translocates to the nucleus, where it promotes the transcription of xenobiotic metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1).[1][2][4][13]

-

DNA Adduct Formation and Cell Cycle Arrest: The induction of CYP1A1 is a critical step, as this enzyme metabolizes this compound into reactive intermediates that form DNA adducts.[1][2][4] This DNA damage triggers cell cycle arrest, primarily at the G1 and S phases, inhibiting cancer cell proliferation.[1][7]

-

Induction of Oxidative Stress: Treatment with this compound leads to an increase in intracellular Reactive Oxygen Species (ROS).[2][13][14] This oxidative stress contributes to DNA damage and activates stress-responsive kinase pathways.[14][15]

-

Activation of Stress-Responsive Kinase Pathways: this compound activates several mitogen-activated protein kinases (MAPKs), including c-Jun-N-terminal kinase (JNK), p38, and ERK.[2][4][12] The activation of these pathways is linked to the induction of apoptosis in sensitive cancer cells.

A functional AhR signaling pathway is a prerequisite for the cytotoxic effects of this compound.[1] Cancer cell lines deficient in AhR are resistant to the compound.[1]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway of this compound and a general workflow for assessing its activity in cancer cell lines.

Caption: Signaling pathway of this compound.

Caption: Workflow for assessing this compound activity.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following outlines methodologies cited in the literature for key experiments involving this compound.

-

Cell Lines: this compound has been tested on various human cancer cell lines, including breast (MCF-7, MDA-MB-468), ovarian (IGROV-1, SKOV-3), kidney, and colorectal cancer cells.[4][12] Non-tumorigenic cell lines like MCF-10A are often used as controls.[13][14]

-

Culture Conditions: Cells are typically maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: A stock solution of this compound is prepared by dissolving the solid compound in a suitable solvent like DMSO.[11] For in vivo studies, a formulation may involve solvents such as PEG300, Tween-80, and saline.[2]

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 1 µM) for specified durations depending on the experimental endpoint.[4]

-

Principle: To determine if this compound induces oxidative stress, intracellular ROS levels are measured.

-

Methodology:

-

Cells are treated with this compound (e.g., 1 µM for 6 hours).[13]

-

Following treatment, cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA).[13]

-

H₂DCF-DA is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

The fluorescence intensity, which is proportional to the amount of ROS, is quantified using flow cytometry.[13]

-

-

Principle: To assess the genotoxic effects of this compound and its impact on cell proliferation.

-

Methodology for DNA Damage (Single-Strand Breaks):

-

The alkaline single-cell gel electrophoresis (Comet assay) can be used to detect DNA single-strand breaks.[14]

-

Cells are treated with this compound, embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis under alkaline conditions.

-

Damaged DNA migrates further, forming a "comet tail," which can be visualized and quantified by fluorescence microscopy.

-

-

Methodology for Cell Cycle Analysis:

-

Cells are treated with this compound for a specified period (e.g., 24-48 hours).

-

Cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye like propidium (B1200493) iodide.

-

The DNA content of individual cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

-

Principle: To confirm that this compound activates the AhR signaling pathway.

-

Methodology for CYP1A1 Expression:

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from this compound-treated and control cells. After reverse transcription to cDNA, the expression level of CYP1A1 mRNA is quantified relative to a housekeeping gene.[1]

-

Western Blotting: Protein lysates from treated and control cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for CYP1A1 and a loading control (e.g., β-actin) to detect changes in protein levels.

-

EROD Assay: The enzymatic activity of CYP1A1 can be measured using the 7-ethoxyresorufin-O-deethylase (EROD) assay, which quantifies the conversion of a non-fluorescent substrate to a fluorescent product.[1]

-

-

Methodology for AhR Nuclear Translocation:

-

Immunofluorescence microscopy can be used to visualize the location of AhR within the cell.

-

Cells are treated with this compound, fixed, permeabilized, and stained with an antibody against AhR. A fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) are used for visualization. An increase in nuclear AhR staining indicates translocation.[12]

-

Conclusion

This compound is a promising anti-tumor agent with a well-defined mechanism of action revolving around the activation of the AhR signaling pathway. Its ability to induce DNA damage and oxidative stress specifically in sensitive cancer cells makes it an important compound for further investigation in drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this molecule.

References

- 1. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. caymanchem.com [caymanchem.com]

- 5. aobious.com [aobious.com]

- 6. This compound = 98 HPLC 260443-89-8 [sigmaaldrich.com]

- 7. molnova.com:443 [molnova.com:443]

- 8. 5F 203|260443-89-8|COA [dcchemicals.com]

- 9. This compound [drugfuture.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

The Core Mechanism of Action of 5F-203: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

5F-203, or 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, is an investigational anticancer agent that has demonstrated potent and selective activity against a range of human cancers, including breast, ovarian, and renal carcinomas.[1][2] Its unique mechanism of action, distinct from many conventional chemotherapeutics, centers on its role as a high-affinity ligand and agonist for the Aryl Hydrocarbon Receptor (AhR).[3][4][5] This interaction initiates a complex signaling cascade, leading to metabolic activation of this compound within sensitive cancer cells. The subsequent generation of reactive metabolites induces significant DNA damage, culminating in cell cycle arrest and apoptosis.[1][3][6] This technical guide provides a comprehensive review of the molecular mechanisms underpinning the anticancer activity of this compound, with a focus on its signaling pathways, quantitative pharmacological data, and key experimental methodologies.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: The Central Hub of this compound Activity

The primary molecular target of this compound is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][5] In its inactive state, AhR resides in the cytoplasm as part of a protein complex. The binding of this compound to AhR initiates a conformational change, leading to the dissociation of the complex and the translocation of the ligand-receptor complex into the nucleus.[2][3][7]

Once in the nucleus, the this compound-AhR complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[6] A key target gene is CYP1A1, which encodes the cytochrome P450 1A1 enzyme.[4][5][6][8][9]

The induction of CYP1A1 expression is a critical step in the mechanism of action of this compound, as this enzyme is responsible for the metabolic activation of the compound into cytotoxic electrophilic species.[1][2][9]

Downstream Cellular Effects of this compound

The metabolic activation of this compound by CYP1A1 initiates a cascade of downstream events that collectively contribute to its anticancer activity.

DNA Damage

The electrophilic metabolites of this compound readily form adducts with DNA, leading to both single and double-strand breaks.[1][3][9][10] This genotoxic stress is a primary driver of the subsequent cellular responses.

Oxidative Stress and MAPK Activation

This compound treatment has been shown to induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress within the cancer cells.[1][3][10] This increase in ROS, in conjunction with the DNA damage, activates stress-responsive mitogen-activated protein kinase (MAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[3][10]

Cell Cycle Arrest and Apoptosis

The cellular damage induced by this compound triggers cell cycle checkpoints, leading to arrest in the G0/G1 and S phases, thereby preventing the proliferation of damaged cells.[3][5][6][8] Ultimately, the accumulated damage and stress signaling converge on the apoptotic machinery. This compound has been shown to activate the initiator caspases 8 and 9, as well as the executioner caspase 3, leading to programmed cell death.[1]

Inhibition of Cell Migration

In addition to its cytotoxic effects, this compound has been observed to inhibit the migration of cancer cells.[5][8] This effect is thought to be mediated, at least in part, by the inhibition of c-Met receptor phosphorylation, a key component of signaling pathways involved in cell motility and invasion.[5][8]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological activity of this compound.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Value (nM) | Cell/System | Reference |

| Ki | Aryl Hydrocarbon Receptor (AhR) | 2.8 | Rat | [11] |

Table 2: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| MKN-45 | Gastric | IC50 | ≤0.09 | [9] |

| AGS | Gastric | IC50 | ~0.04 | [9] |

| SGC-7901 | Gastric | IC50 | >50 | [9] |

| BGC-823 | Gastric | IC50 | >50 | [9] |

| KATO III | Gastric | IC50 | >50 | [9] |

| H4-II-E | Rat Hepatoma | EC50 (CYP1A1 mRNA induction) | 3 | [12] |

| MCF-7 | Breast | EC50 (CYP1A1 mRNA induction) | 0.002 | [12] |

| MCF-7 | Breast | GI50 | 0.018 | [11] |

| T47D | Breast | GI50 | 0.014 | [11] |

| H4-II-E | Rat Hepatoma | GI50 | >10 | [11] |

| IH 445 | (Analog) | GI50 | 0.1 | [11] |

Key Experimental Protocols

The elucidation of the mechanism of action of this compound has relied on a variety of established experimental techniques.

Cell Viability and Growth Inhibition Assays

-

Methodology: The Alamar Blue assay is frequently used to assess the effect of this compound on cell proliferation. Cancer cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).[3] Following treatment, Alamar Blue reagent is added, and the fluorescence is measured to determine the percentage of viable cells relative to the control. The GI50 (concentration causing 50% growth inhibition) is then calculated.

Measurement of Reactive Oxygen Species (ROS)

-

Methodology: Intracellular ROS levels are quantified using flow cytometry with the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Cells are treated with this compound (e.g., 1 µM) or a vehicle control for a defined period (e.g., 6 hours).[3] The cells are then incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity of the cell population is then analyzed by flow cytometry.

Western Blot Analysis of Protein Phosphorylation

-

Methodology: To assess the activation of signaling pathways such as the MAPK pathway, Western blotting is employed. Cells are treated with this compound for various time points. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-JNK, total JNK, phospho-p38, total p38). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.

Electrophoretic Mobility Shift Assay (EMSA)

-

Methodology: To confirm the binding of the this compound-AhR-ARNT complex to XRE sequences, EMSA is performed. Nuclear extracts are prepared from cells treated with this compound. A radiolabeled double-stranded oligonucleotide probe containing the XRE consensus sequence is incubated with the nuclear extracts. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel. The gel is dried and exposed to X-ray film to visualize the shifted bands, which represent the protein-DNA complexes.[6]

Conclusion

The antitumor agent this compound exerts its potent and selective anticancer effects through a well-defined mechanism of action that is critically dependent on the Aryl Hydrocarbon Receptor signaling pathway. Its high-affinity binding to AhR and subsequent induction of CYP1A1-mediated metabolic activation within sensitive tumor cells lead to significant DNA damage, oxidative stress, cell cycle arrest, and ultimately, apoptosis. The ability of this compound to also inhibit cancer cell migration further underscores its potential as a multifaceted anticancer therapeutic. A thorough understanding of this intricate mechanism is paramount for the ongoing development and clinical application of this compound and related benzothiazole (B30560) derivatives.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. mdpi.com [mdpi.com]

- 6. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Pharmacological interactions between phenylbenzothiazoles and aryl hydrocarbon receptor (AhR) - Nottingham ePrints [eprints.nottingham.ac.uk]

The Potent Activation of the Aryl Hydrocarbon Receptor by 5F-203: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203), a novel synthetic molecule, has garnered significant interest within the scientific community for its potent antitumor activity. A key mechanism underpinning its therapeutic potential is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism. This technical guide provides an in-depth overview of the activation of AhR by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Mechanism of Action: The this compound/AhR Signaling Cascade

This compound acts as an agonist for the aryl hydrocarbon receptor.[1] The canonical signaling pathway, as initiated by this compound, is depicted below.

Caption: this compound-Mediated AhR Signaling Pathway.

Upon entering the cell, this compound binds to the cytosolic AhR, which is part of a complex with heat shock protein 90 (Hsp90) and other co-chaperones. This binding event triggers a conformational change, leading to the translocation of the ligand-receptor complex into the nucleus. Within the nucleus, AhR dissociates from its chaperones and heterodimerizes with the AhR nuclear translocator (ARNT). This activated heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.[2] A primary and well-characterized target gene is Cytochrome P450 1A1 (CYP1A1). The subsequent transcription and translation of CYP1A1 lead to increased levels of the CYP1A1 enzyme.[1] This enzymatic activity contributes to the generation of reactive oxygen species (ROS), which in turn can induce DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.[2][3]

Quantitative Data on AhR Activation and Downstream Effects

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on AhR-mediated pathways.

Table 1: Induction of CYP1A1 by this compound

| Cell Line | This compound Concentration | Effect on CYP1A1 | Reference |

| MCF-7 | 1 µM | ~100-fold increase in mRNA levels after 24 hours | [1] |

| MCF-7 | 50 nM - 1 µM | Concentration-dependent increase in EROD activity (CYP1A1 enzymatic activity) after 24 hours | [1] |

| IGROV-1 | 1 µM | Enhanced CYP1A1 expression | [3] |

| TK-10 | Not specified | Induces CYP1A1 expression | [4] |

Table 2: Cytotoxic Effects of this compound in Cancer Cell Lines

| Cell Line | Parameter | Value | Reference |

| Sensitive Breast Cancer Cells | Apoptosis | Induction observed | [2] |

| Sensitive Breast Cancer Cells | Cell Cycle Arrest | Induction observed | [2] |

| Renal Carcinoma Cells (TK-10, SN12C, Caki-1) | Cell Cycle Arrest (G0/G1) | Increase observed | [4] |

Note: A specific EC50 value for the direct activation of AhR by this compound in a luciferase reporter assay was not found in the reviewed literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activation of AhR by this compound.

AhR-Dependent Luciferase Reporter Assay

This assay quantitatively measures the ability of this compound to activate the AhR signaling pathway.

Caption: AhR Luciferase Reporter Assay Workflow.

Materials:

-

Hepa-1c1c7 cells (or other suitable cell line) stably transfected with a luciferase reporter plasmid containing XREs.

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).

-

This compound stock solution in DMSO.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Promega Luciferase Assay System).

-

Luminometer.

Protocol:

-

Seed the reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., 1 nM TCDD).

-

Replace the medium in the cell plate with the medium containing the different concentrations of this compound.

-

Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to each well and measure the luminescence using a luminometer.

-

Normalize the luminescence values to a measure of cell viability (e.g., a parallel MTT assay) if necessary.

-

Plot the dose-response curve and calculate the EC50 value.

Western Blot Analysis of AhR and CYP1A1

This technique is used to detect and quantify the protein levels of AhR and CYP1A1 in cells treated with this compound.

Caption: Western Blot Workflow.

Materials:

-

MCF-7 or other responsive cells.

-

This compound.

-

RIPA lysis buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-AhR (e.g., from Enzo Life Sciences), Rabbit anti-CYP1A1 (e.g., from Santa Cruz Biotechnology).

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Culture cells to 70-80% confluency and treat with 1 µM this compound for 6-24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-AhR diluted 1:1000 or anti-CYP1A1 diluted 1:500) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay measures the generation of ROS in cells following treatment with this compound.

Caption: ROS Detection Workflow.

Materials:

-

Sensitive and resistant breast cancer cell lines.

-

This compound.

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer or fluorescence plate reader.

Protocol:

-

Treat sensitive and resistant cells with 1 µM this compound for 6 hours.[5]

-

After treatment, incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.[5]

-

Wash the cells twice with PBS to remove the excess probe.

-

Analyze the fluorescence of the cells using a flow cytometer (excitation at 488 nm, emission at 530 nm) or a fluorescence plate reader.

-

Quantify the mean fluorescence intensity to determine the level of intracellular ROS.

Conclusion

This compound is a potent activator of the aryl hydrocarbon receptor, initiating a signaling cascade that leads to the induction of CYP1A1 and subsequent oxidative stress in cancer cells. This mechanism of action underlies its promising antitumor properties. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other AhR agonists. Further research is warranted to determine a precise EC50 for direct AhR activation and to fully explore the therapeutic window of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. benchchem.com [benchchem.com]

- 5. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways of 5F-203: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The investigational anti-cancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203) has demonstrated potent and selective activity in various cancer models. Its mechanism of action is complex, initiating a cascade of intracellular events that culminate in cell cycle arrest and apoptosis in sensitive tumor cells. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, with a focus on the aryl hydrocarbon receptor (AhR) and subsequent mitogen-activated protein kinase (MAPK) signaling. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the intricate signaling networks to support further research and drug development efforts in this area.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

The primary molecular target of this compound is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The canonical AhR signaling pathway is a central component of the cellular response to this compound.

The sequence of events is as follows:

-

Ligand Binding: this compound, acting as an AhR agonist, binds to the cytosolic AhR complex.

-

Nuclear Translocation: This binding event triggers a conformational change, leading to the translocation of the this compound-AhR complex into the nucleus.

-

Dimerization and DNA Binding: Within the nucleus, the activated AhR complex dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 1A1 (CYP1A1).

The induction of CYP1A1 is a critical step, as this enzyme is responsible for the metabolic activation of this compound into reactive intermediates that are thought to be the ultimate effectors of its anti-tumor activity.

Visualization of the Canonical AhR Signaling Pathway

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway initiated by this compound.

Induction of Oxidative Stress and MAPK Signaling

A significant consequence of this compound activity is the induction of intracellular reactive oxygen species (ROS). This elevation in oxidative stress serves as a key secondary signaling event, leading to the activation of the mitogen-activated protein kinase (MAPK) pathways.

The primary MAPK pathways implicated in this compound's mechanism of action are:

-

c-Jun N-terminal Kinase (JNK) Pathway: this compound consistently activates JNK in sensitive cancer cells.

-

p38 MAPK Pathway: Similar to JNK, p38 is also activated in response to this compound-induced oxidative stress.

-

Extracellular signal-regulated Kinase (ERK) Pathway: While also activated, the role of ERK in this compound-mediated effects appears to be context-dependent.

The activation of these MAPK pathways is, at least in part, dependent on the initial AhR signaling. Furthermore, a positive feedback loop has been suggested, where the activation of p38 and JNK can further potentiate ROS production, thus sustaining the signaling cascade.

Visualization of the ROS-MAPK Signaling Cascade

Caption: ROS-mediated activation of MAPK signaling pathways by this compound.

Cellular Outcomes: DNA Damage, Cell

The Role of MDMB-4en-PINACA in Inducing Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDMB-4en-PINACA, a potent synthetic cannabinoid receptor agonist, has been increasingly implicated in severe adverse health effects. While its potent agonism at the CB1 receptor is a primary driver of its psychoactive effects, emerging evidence suggests that the induction of oxidative stress is a key mechanism contributing to its cellular toxicity. This technical guide provides a comprehensive overview of the current understanding of the role of MDMB-4en-PINACA in inducing oxidative stress, synthesizing available data on its toxicological effects, and outlining relevant experimental protocols and potential signaling pathways. The information presented herein is intended to support further research into the mechanistic toxicology of this compound and to aid in the development of potential therapeutic interventions.

Introduction

MDMB-4en-PINACA is a synthetic cannabinoid that has been identified in numerous forensic cases and is associated with a range of adverse effects, including neurotoxicity and organ damage.[1] Like other synthetic cannabinoids, it is a potent agonist of the cannabinoid type 1 (CB1) receptor.[2] While the acute psychoactive effects are primarily mediated through this receptor, the broader toxicological profile of MDMB-4en-PINACA is not fully understood. A growing body of evidence for synthetic cannabinoids as a class points towards the induction of oxidative stress as a significant contributor to their cellular and organ-level toxicity. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This guide focuses on the specific, albeit currently limited, evidence for MDMB-4en-PINACA's role in this process and provides a framework for future investigation based on findings for related compounds.

Evidence of MDMB-4en-PINACA-Induced Oxidative Stress

Direct research quantifying oxidative stress markers specifically for MDMB-4en-PINACA is still emerging. However, in vivo studies have provided qualitative evidence strongly suggesting its involvement in oxidative stress-mediated cellular damage.

In Vivo Evidence in Wistar Rats

A study investigating the effects of oral administration of MDMB-4en-PINACA in Wistar rats revealed significant deterioration of the liver and kidneys.[3] Histopathological examination of these organs uncovered cellular abnormalities such as "cytoplasmic degeneration with karyolysis" and "cell apoptosis".[3] The study's authors proposed that these observations are indicative of "oxidative stress in tissues causing cell apoptosis".[3]

Table 1: Summary of In Vivo Effects of MDMB-4en-PINACA Suggestive of Oxidative Stress

| Organ System | Observed Pathological Changes | Implied Mechanism | Reference |

| Liver & Kidneys | Cytoplasmic degeneration, Karyolysis, Cell apoptosis | Oxidative stress | [3] |

General Mechanisms of Synthetic Cannabinoid-Induced Oxidative Stress

While specific data for MDMB-4en-PINACA is limited, the broader class of synthetic cannabinoids has been shown to induce oxidative stress through several mechanisms. It is plausible that MDMB-4en-PINACA, as a potent CB1 agonist, shares these mechanisms.

Receptor-Mediated Pathways

The activation of CB1 receptors by synthetic cannabinoids can trigger downstream signaling cascades that lead to increased ROS production. This can occur through various intracellular pathways, including the activation of NADPH oxidase and disruption of mitochondrial function.

CB1 Receptor-Mediated Oxidative Stress Pathway.

Mitochondrial Dysfunction

Mitochondria are a primary source of cellular ROS. Synthetic cannabinoids can disrupt the mitochondrial respiratory chain, leading to an overproduction of superoxide (B77818) radicals and subsequent oxidative damage.

Key Experimental Protocols for Assessing Oxidative Stress

To further elucidate the role of MDMB-4en-PINACA in inducing oxidative stress, a number of well-established experimental protocols can be employed. The following methodologies are based on those used in studies of other synthetic cannabinoids.

Measurement of Reactive Oxygen Species (ROS)

-

Objective: To quantify the intracellular production of ROS in response to MDMB-4en-PINACA exposure.

-

Methodology:

-

Culture relevant cell lines (e.g., neuronal cells, hepatocytes).

-

Expose the cells to varying concentrations of MDMB-4en-PINACA for a defined period.

-

Incubate the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The intensity of the fluorescence is proportional to the amount of ROS produced.

-

Workflow for ROS Measurement.

Lipid Peroxidation Assay (Malondialdehyde - MDA)

-

Objective: To measure the extent of lipid peroxidation, a key indicator of oxidative damage to cell membranes.

-

Methodology:

-

Prepare cell or tissue lysates from samples exposed to MDMB-4en-PINACA.

-

Perform a thiobarbituric acid reactive substances (TBARS) assay. This assay is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct.

-

Measure the absorbance of the resulting solution spectrophotometrically at a specific wavelength (typically 532 nm). The absorbance is proportional to the concentration of MDA.

-

Assessment of Antioxidant Enzyme Activity

-

Objective: To determine the effect of MDMB-4en-PINACA on the activity of key antioxidant enzymes.

-

Methodology:

-

Superoxide Dismutase (SOD): Measure the inhibition of the reduction of cytochrome c or a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system.

-

Catalase (CAT): Measure the rate of decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm.

-

Glutathione (B108866) Peroxidase (GPx): Measure the rate of oxidation of glutathione (GSH) to its oxidized form (GSSG), coupled to the oxidation of NADPH by glutathione reductase. The decrease in NADPH absorbance at 340 nm is monitored.

-

Conclusion and Future Directions

The available evidence, although currently indirect, strongly suggests that MDMB-4en-PINACA induces oxidative stress, which likely contributes to its observed toxicity in vital organs such as the liver, kidneys, and brain. The established link between other potent synthetic cannabinoids and oxidative stress provides a solid foundation for this hypothesis.

Future research should focus on direct quantification of oxidative stress markers in both in vitro and in vivo models exposed to MDMB-4en-PINACA. Such studies are crucial for:

-

Establishing a definitive causal link between MDMB-4en-PINACA and oxidative stress.

-

Elucidating the specific signaling pathways involved in this process.

-

Identifying potential therapeutic targets for mitigating the toxic effects of this and other novel synthetic cannabinoids.

A deeper understanding of the role of oxidative stress in the toxicology of MDMB-4en-PINACA will be invaluable for the development of effective clinical interventions for individuals suffering from its adverse effects and for informing public health strategies aimed at mitigating the harm caused by these dangerous substances.

References

- 1. Acute toxic effects of new synthetic cannabinoid on brain: Neurobehavioral and Histological: Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The next generation of synthetic cannabinoids: Detection, activity, and potential toxicity of pent-4en and but-3en analogues including MDMB-4en-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide on the Core Properties of 5F-203

Disclaimer: Detailed pharmacokinetic and bioavailability data for 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203) are not extensively available in publicly accessible scientific literature. This guide focuses on the well-documented core aspects of this compound, including its mechanism of action, in vivo anti-tumor activity, and related experimental protocols, with a focus on its prodrug, Phortress (NSC 710305), which is the L-lysylamide derivative of this compound used for in vivo administration.

Core Concepts

This compound is a novel, potent, and selective anti-tumor agent. Its mechanism of action is centered on its role as a ligand for the Aryl Hydrocarbon Receptor (AhR).[1][2] The activation of the AhR signaling pathway in sensitive cancer cells leads to the induction of cytochrome P450 enzymes, particularly CYP1A1.[2][3] This, in turn, is believed to lead to the metabolic activation of this compound into reactive species that cause DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][2][4] A prodrug form, Phortress, has been developed to improve solubility and facilitate in vivo delivery.

In Vivo Studies and Administration

While specific pharmacokinetic parameters are not detailed in the reviewed literature, in vivo efficacy studies have been conducted using the prodrug Phortress. These studies provide some insight into the administration and activity of the parent compound, this compound.

| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |

| Phortress | Mice with MCF-7 or MDA-MB-435 xenografts | 20 mg/kg | Intraperitoneal (i.p.) | Induced DNA single and double-strand breaks in sensitive tumor cells. | [5] |

| This compound | Mice with MKN-45 and AGS gastric cancer xenografts | 2.5 mg/kg or 5 mg/kg | Intravenous (i.v.) | Significantly inhibited tumor growth. | [6] |

Signaling Pathway of this compound

The primary signaling pathway initiated by this compound involves the Aryl Hydrocarbon Receptor. Upon binding, the this compound-AhR complex translocates to the nucleus, leading to the expression of target genes, including CYP1A1. This process also induces oxidative stress, activating downstream stress-response kinases.

Caption: Signaling pathway of this compound in sensitive cancer cells.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is representative of methods used to determine the sensitivity of cancer cell lines to this compound.

References

- 1. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 5F-203 Prodrug Phortress (NSC 710305)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phortress (NSC 710305) is a novel, water-soluble, lysyl amide prodrug of the potent and selective antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).[1] Developed to overcome the poor aqueous solubility of its parent compound, Phortress exhibits a unique mechanism of action that distinguishes it from conventional chemotherapeutic agents.[1] This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, preclinical data, and relevant experimental protocols for Phortress, intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

The development of Phortress stemmed from the discovery of the antitumor properties of the 2-(4-aminophenyl)benzothiazole series.[1] The lead compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), demonstrated significant and selective activity against a range of cancer cell lines.[1] To enhance its drug-like properties, a fluorinated analogue, 5F 203, was synthesized to prevent deactivating metabolism.[1] Phortress was subsequently developed as a water-soluble prodrug to facilitate parenteral administration.[1] This document details the scientific foundation of Phortress, focusing on its mechanism of action, preclinical efficacy, and the methodologies used for its evaluation.

Mechanism of Action

The antitumor activity of Phortress is contingent on its metabolic activation within sensitive cancer cells. This multi-step process is initiated by the cleavage of the lysyl amide group, releasing the active compound 5F 203. The subsequent steps are detailed below and illustrated in the signaling pathway diagram.

Aryl Hydrocarbon Receptor (AhR) Binding and Nuclear Translocation

5F 203 acts as a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor resident in the cytoplasm.[1][2] Upon binding of 5F 203, the AhR complex translocates to the nucleus.[1]

CYP1A1 Induction

Within the nucleus, the activated AhR complex binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[1][3] This leads to the transcriptional upregulation and subsequent increased expression of the CYP1A1 enzyme.[1][3]

Metabolic Bioactivation and DNA Adduct Formation

The induced CYP1A1 enzyme metabolizes 5F 203 into a highly reactive electrophilic intermediate.[1][4] This reactive species then covalently binds to DNA, forming extensive DNA adducts.[1][5]

Cell Cycle Arrest and Apoptosis

The formation of DNA adducts triggers cellular DNA damage responses, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells that are sensitive to the agent.[6]

Caption: Phortress Mechanism of Action.

Preclinical Data

In Vitro Cytotoxicity

Phortress has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, particularly those of breast, ovarian, and renal origin. The sensitivity to Phortress is correlated with the cell line's ability to induce CYP1A1 in response to the active metabolite, 5F 203.

| Cell Line | Cancer Type | Sensitivity | Reference |

| MCF7 | Breast | Sensitive | [7] |

| HT29 | Colorectal | Reportedly Insensitive (Potent in some assays) | [7] |

| SW480 | Colorectal | Reportedly Insensitive | [7] |

| SW620 | Colorectal | Reportedly Insensitive | [7] |

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the antitumor efficacy of Phortress. A notable study compared the activity of Phortress with the established chemotherapeutic agent doxorubicin (B1662922) in human-derived mammary carcinoma xenograft models.

| Xenograft Model | Treatment | Outcome | Reference |

| Human Mammary Carcinoma (7 out of 9 models) | Phortress | Significant antitumor activity, independent of estrogen receptor status. | [4] |

| Human Mammary Carcinoma (1 out of 9 models) | Phortress | Superior antitumor activity compared to doxorubicin. | [4] |

| Human Mammary Carcinoma (all 8 models examined) | Phortress | Clear induction of cyp1a1 expression. | [4] |

Experimental Protocols

The following sections outline the general methodologies for key experiments used in the evaluation of Phortress.

In Vitro Cytotoxicity Assay (General Protocol)

A common method to assess the cytotoxic effects of Phortress is the MTS assay.

Caption: General Workflow for In Vitro Cytotoxicity Assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of Phortress and incubated for a specified period (e.g., 48-72 hours).

-

MTS Reagent Addition: Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation and Measurement: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells. The absorbance is then measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.

DNA Adduct Formation Assay (General Protocol)

The 32P-postlabeling assay is a sensitive method for detecting DNA adducts formed by Phortress.

References

- 1. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. In vitro cytotoxicity of Phortress against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5F-203 In Vitro Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-203 (NSC-703786) is a novel cytotoxic agent that has demonstrated potent and selective anti-tumor activity in a range of cancer cell lines, particularly those of breast and ovarian origin.[1][2] Its mechanism of action is primarily centered around the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][4] This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for key in vitro assays to evaluate its efficacy and mechanism.

Mechanism of Action

This compound acts as an agonist of the Aryl Hydrocarbon Receptor (AhR).[3] Upon binding to AhR in the cytoplasm, the this compound/AhR complex translocates to the nucleus.[2][3] In the nucleus, this complex binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[3][4] A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolic activation of this compound.[1][4][5]

This metabolic activation of this compound leads to the formation of DNA adducts and the generation of reactive oxygen species (ROS).[1][3] The accumulation of DNA damage and oxidative stress triggers downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinases (MAPKs) such as JNK, ERK, and p38.[1][2][3] Ultimately, these events culminate in cell cycle arrest and the induction of apoptosis (programmed cell death) in sensitive cancer cells.[2][3]

Data Presentation

Cytotoxicity of this compound in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different human cancer and normal cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-468 | Breast Cancer | < 1 | [1] |

| MCF-7 | Breast Cancer | < 1 | [1] |

| KM12 | Colorectal Cancer | > 10 | [1] |

| HCC2998 | Colorectal Cancer | > 10 | [1] |

| MRC-5 | Normal Lung Fibroblast | > 10 | [1] |

Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment with this compound has been shown to induce cell cycle arrest. The following table details the percentage of MCF-7 cells in different phases of the cell cycle after treatment with various concentrations of this compound for 24, 48, and 72 hours. Data is derived from fluorescence-activated cell sorting (FACS) analysis of propidium (B1200493) iodide-stained cells.

| Treatment | Duration (h) | % G1 Phase | % S Phase | % G2/M Phase |

| Control | 24 | 63.8 | 28.1 | 8.1 |

| 10 nM this compound | 24 | 70.1 | 22.5 | 7.4 |

| 100 nM this compound | 24 | 73.5 | 19.8 | 6.7 |

| 1 µM this compound | 24 | 75.2 | 15.3 | 9.5 |

| Control | 48 | 60.5 | 30.2 | 9.3 |

| 10 nM this compound | 48 | 68.4 | 23.1 | 8.5 |

| 100 nM this compound | 48 | 72.9 | 18.7 | 8.4 |

| 1 µM this compound | 48 | 76.8 | 12.9 | 10.3 |

| Control | 72 | 58.9 | 31.5 | 9.6 |

| 10 nM this compound | 72 | 65.7 | 24.6 | 9.7 |

| 100 nM this compound | 72 | 70.3 | 19.1 | 10.6 |

| 1 µM this compound | 72 | 74.1 | 14.2 | 11.7 |

Apoptosis Induction by this compound

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the chosen duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization. Be sure to collect both the adherent and floating cells (from the supernatant) to include all apoptotic cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis

This protocol outlines the procedure for detecting changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well plates or larger culture dishes

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CYP1A1, anti-phospho-JNK, anti-JNK, anti-cleaved-PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended starting dilutions:

-

Anti-CYP1A1: 1:1000

-

Anti-phospho-JNK (Thr183/Tyr185): 1:1000

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 - 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For loading controls, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

Visualizations

References

- 1. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Induction of Apoptosis and Antiproliferative Activity of MCF-7 Human Breast Cancer Cells with Sonicated Aqueous Peel Extract of Punica granatum L. (Nimali sp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]

Application Notes and Protocols for 5F-203 in MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The investigational agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203) is a potent and selective anti-cancer compound. In the context of breast cancer research, particularly with the estrogen receptor-positive MCF-7 cell line, this compound has demonstrated significant activity. Its mechanism of action is primarily mediated through the aryl hydrocarbon receptor (AhR), leading to a cascade of events that culminate in cell death.[1][2][3][4] This document provides detailed application notes on the effective concentration of this compound in MCF-7 cells and comprehensive protocols for key experimental assays to evaluate its efficacy and mechanism of action.

Quantitative Data Summary

The effective concentration of this compound in MCF-7 cells varies depending on the specific biological endpoint being measured. The following tables summarize the key quantitative data reported in the literature.

Table 1: Growth Inhibition of MCF-7 Cells by this compound

| Parameter | Concentration Range | Incubation Time | Assay | Reference |

| Growth Inhibition | 0.1 nM - 100 µM | 72 hours | Alamar Blue | [1] |

| Potent NAG-1 Induction | 10 nM | Not Specified | Western Blot | [5] |

| Maximal NAG-1 Induction | 100 - 500 nM | 24 hours | Western Blot | [5] |

Table 2: Concentrations for Mechanistic Studies in MCF-7 Cells

| Experimental Endpoint | Concentration | Incubation Time | Assay | Reference |

| Increased ROS Production | 1 µM | 6 hours | Flow Cytometry (DCF-DA) | [1] |

| Modulation of Oxidative Stress Genes | 1 µM | 24 hours | RT-PCR | [1] |

| Induction of CYP1A1/CYP1B1 mRNA | 1 µM | 24 hours | RT-PCR | [4] |

| Induction of CYP1A1 Activity (EROD) | 50 nM - 1 µM | 24 hours | EROD Assay | [4] |

| Cell Cycle Arrest (G1 and S phase) | 10 nM - 10 µM | 24, 48, 72 hours | Flow Cytometry (PI Staining) | [6][7] |

| DNA Damage | 10 nM - 10 µM | 72 hours | Neutral Single Cell Gel Electrophoresis | [8] |

Signaling Pathway

This compound exerts its anti-cancer effects in MCF-7 cells through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4][7][9] This leads to the induction of cytochrome P450 enzymes, particularly CYP1A1, which metabolize this compound into reactive intermediates.[4][8] These metabolites cause DNA damage and induce oxidative stress, characterized by an increase in reactive oxygen species (ROS).[1][2][3] The elevated ROS levels, in turn, activate stress-responsive kinases such as c-Jun-N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38), ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

Experimental Protocols

MCF-7 Cell Culture

A crucial first step is the proper maintenance of the MCF-7 cell line to ensure experimental reproducibility.

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1% Non-Essential Amino Acids (NEAA), and 0.01 mg/mL bovine insulin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

-

Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate at the desired density.

-

Cell Viability Assay (Alamar Blue)

This assay quantitatively measures cell proliferation and cytotoxicity.

-

Materials:

-

MCF-7 cells

-

Complete growth medium

-

96-well plates

-

This compound stock solution

-

Alamar Blue (Resazurin) reagent

-

Fluorescence plate reader

-

-

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (ranging from 0.1 nM to 100 µM). Include vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of Alamar Blue reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate cell viability as a percentage of the vehicle control.

-